

Application Notes: CCT128930 Hydrochloride in Breast Cancer Cell Lines

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Compound of Interest

Compound Name: CCT128930 hydrochloride

Cat. No.: B2478721

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Introduction

CCT128930 hydrochloride is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B), with particular potency against AKT2.^{[1][2][3]} The AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its frequent dysregulation in various cancers, including breast cancer, makes it a prime therapeutic target.^{[1][4][5]} CCT128930 has demonstrated significant anti-proliferative activity in breast cancer cell lines, particularly those with a dysregulated PI3K/AKT pathway, such as HER2-positive and PIK3CA-mutant lines like BT474.^{[1][4][5]} These notes provide detailed protocols for utilizing **CCT128930 hydrochloride** in breast cancer cell line research.

Mechanism of Action

CCT128930 functions by competitively binding to the ATP-binding site of AKT, thereby inhibiting its kinase activity.^[1] This leads to a reduction in the phosphorylation of downstream AKT substrates, including GSK3 β , PRAS40, and FOXO1, ultimately resulting in a G1 cell cycle arrest and inhibition of tumor cell proliferation.^{[4][5]} While its primary mechanism is AKT inhibition, some studies suggest that CCT128930 may also induce AKT-independent effects such as DNA damage and autophagy.^{[1][2]}

Data Presentation

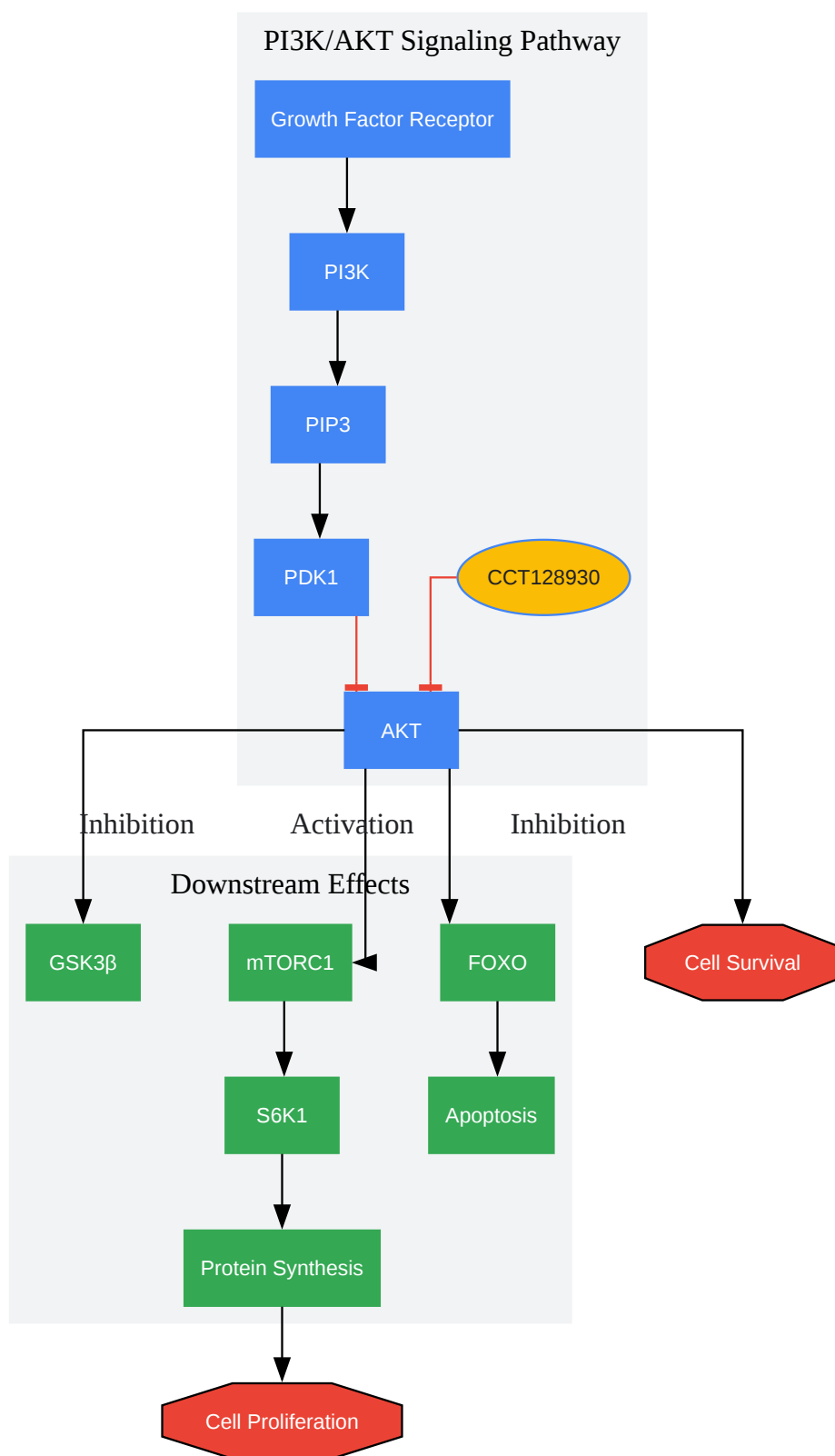
In Vitro Efficacy of CCT128930

Cell Line	Cancer Type	Key Genetic Features	IC50/GI50 (μM)	Reference
BT474	Breast Cancer	HER2-positive, PIK3CA-mutant	Not explicitly stated, but showed profound antitumor effect	[1][4]
MCF7	Breast Cancer	PTEN-wildtype, PIK3CA-mutated	Not explicitly stated, but showed inhibition of pSer9 GSK3β	[4]
U87MG	Glioblastoma	PTEN-null	6.3	[2][6]
LNCaP	Prostate Cancer	PTEN-null	0.35	[2][6]
PC3	Prostate Cancer	PTEN-null	1.9	[2][6]

In Vivo Efficacy of CCT128930 in a Breast Cancer Xenograft Model

Xenograft Model	Dosing Regimen	Outcome	Reference
BT474 (Human Breast Cancer)	40 mg/kg, i.p., twice daily for 5 days	Complete growth arrest; 29% treated:control ratio on day 22	[1][2]

Mandatory Visualizations



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Caption: CCT128930 inhibits AKT, blocking downstream signaling to reduce cell survival and proliferation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/SRB Assay)

This protocol determines the effect of CCT128930 on the viability and proliferation of breast cancer cell lines.

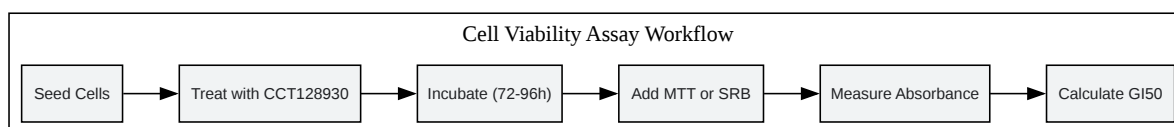
Materials:

- Breast cancer cell lines (e.g., BT474, MCF7)
- Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
- **CCT128930 hydrochloride**
- DMSO (for stock solution)
- 96-well plates
- MTT solution (5 mg/mL in PBS) or SRB solution (0.4% w/v in 1% acetic acid)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT; 10 mM Tris base for SRB)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.^[7] Incubate for 24 hours to allow for cell attachment.^[8]
- **Compound Treatment:** Prepare a stock solution of CCT128930 in DMSO.^[2] Create serial dilutions of CCT128930 in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of CCT128930 or vehicle control (DMSO).

- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[\[2\]](#)
- MTT Assay:
 - Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[\[8\]](#)
 - Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[\[7\]](#)
 - Shake the plate for 15 minutes to ensure complete solubilization.[\[7\]](#)
- SRB Assay:
 - Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
 - Wash the plates five times with water and allow them to air dry.
 - Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.[\[2\]](#)
 - Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[\[2\]](#)
 - Solubilize the bound dye with 200 µL of 10 mM Tris base.[\[2\]](#)
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm for MTT or 490-530 nm for SRB using a microplate reader.[\[2\]](#)[\[7\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration that inhibits cell growth by 50%).[\[7\]](#)



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Caption: Workflow for determining the GI50 of CCT128930 in breast cancer cells.

Protocol 2: Western Blot Analysis of AKT Pathway Inhibition

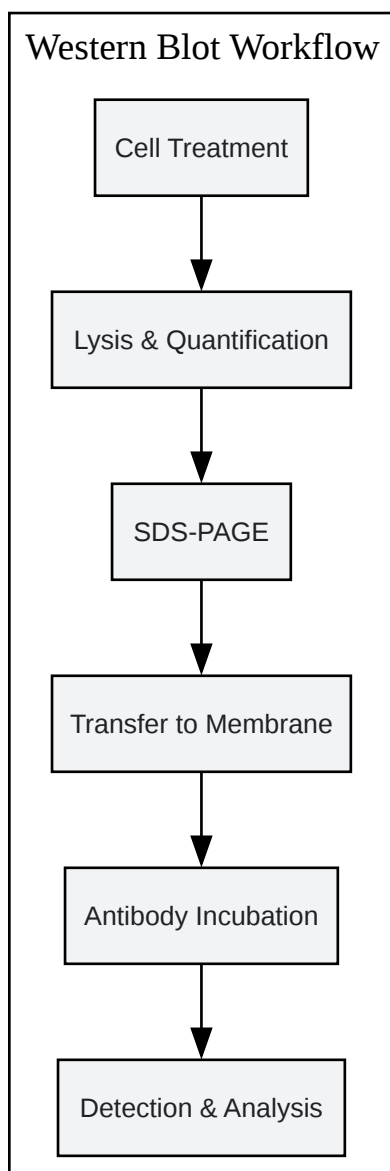
This protocol is used to assess the effect of CCT128930 on the phosphorylation status of AKT and its downstream targets.

Materials:

- Breast cancer cell lines
- **CCT128930 hydrochloride**
- 6-well plates
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-GSK3 β (Ser9), total GSK3 β , GAPDH)
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[\[9\]](#) Treat the cells with various concentrations of CCT128930 for the desired time (e.g., 1, 6, 24 hours).[\[10\]](#)
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-150 μ L of ice-cold RIPA buffer.[\[11\]](#) Scrape the cells and transfer the lysate to a microcentrifuge tube.[\[11\]](#)
- Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[\[11\]](#) Determine the protein concentration using a BCA assay.[\[6\]](#)
- Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-40 μ g). Add Laemmli buffer and heat at 95°C for 5 minutes.[\[12\]](#)
- Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[\[13\]](#)
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.[\[9\]](#)
 - Incubate the membrane with primary antibodies overnight at 4°C.[\[9\]](#)[\[13\]](#)
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[\[13\]](#)
- Detection: Visualize the protein bands using an ECL detection system.[\[6\]](#) Analyze the band intensities to determine the ratio of phosphorylated to total protein.



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Caption: Workflow for analyzing AKT pathway inhibition by CCT128930 via Western blot.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

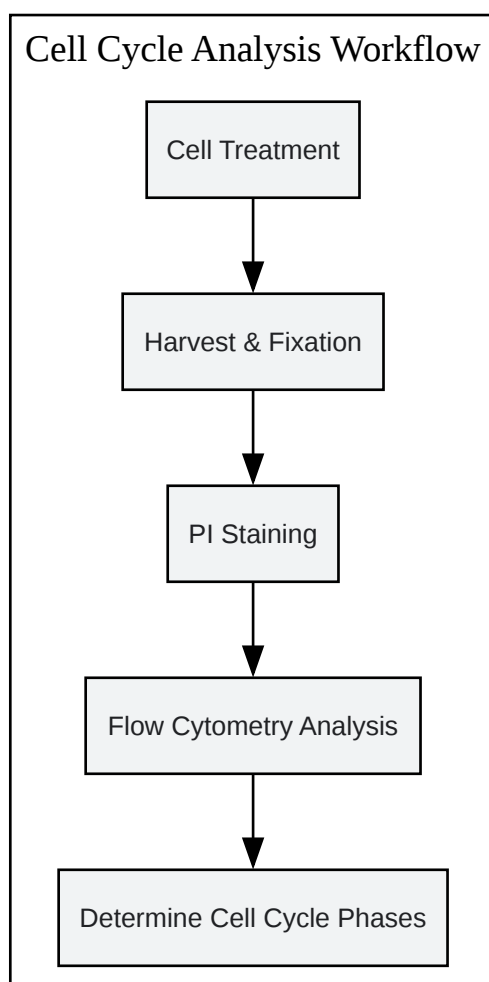
This protocol is used to determine the effect of CCT128930 on the cell cycle distribution of breast cancer cells.

Materials:

- Breast cancer cell lines
- **CCT128930 hydrochloride**
- 6-well plates
- PBS
- Ice-cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with CCT128930 at the desired concentration (e.g., 1x or 3x GI50) for 24 or 48 hours.[\[10\]](#)
- Cell Harvest: Collect both adherent and floating cells by trypsinization and centrifugation.[\[14\]](#)
- Fixation: Wash the cells with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[\[10\]](#)[\[15\]](#) Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[\[10\]](#)[\[15\]](#)
- Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[\[10\]](#) Resuspend the cell pellet in 300-500 µL of PI staining solution.[\[15\]](#) Incubate for 15-30 minutes at room temperature in the dark.[\[15\]](#)
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[\[16\]](#) Gate the cell population to exclude doublets and debris.
- Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[\[14\]](#)



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Caption: Workflow for analyzing the effect of CCT128930 on the cell cycle.

Troubleshooting and Interpretation

- **Paradoxical Increase in p-AKT:** At lower concentrations, ATP-competitive AKT inhibitors like CCT128930 can sometimes cause a paradoxical increase in AKT phosphorylation at Ser473. [10] This is a known feedback mechanism. It is important to test a range of concentrations to find the optimal dose for inhibiting downstream targets.[10]
- **AKT-Independent Effects:** CCT128930 may induce cell cycle arrest and DNA damage through mechanisms independent of AKT inhibition.[1][10] This highlights the possibility of off-target effects contributing to its overall activity.

- Expected Phenotype: A G1 cell cycle arrest is the expected and well-documented outcome of CCT128930 treatment in several cancer cell lines, consistent with the inhibition of the PI3K/AKT pathway.[4][10]

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